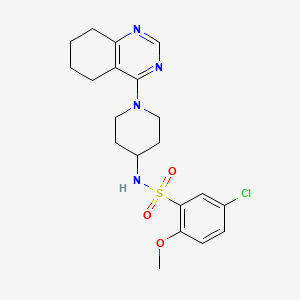![molecular formula C20H20N2O5 B2858483 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-16-7](/img/structure/B2858483.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains a 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, and the 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group is a type of isoquinoline .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the ether group in the benzo[d][1,3]dioxol-5-yl moiety might be susceptible to acid-catalyzed cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic ether and isoquinoline groups could influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline showed antimicrobial activity. These derivatives, synthesized through specific reactions involving substituted aryl aldehydes, were evaluated for their antibacterial properties, indicating that some compounds with bromine substitution exhibited good activity profiles (Rao et al., 2020).
Antitumor Activity and Molecular Docking
Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The results demonstrated broad-spectrum antitumor activities for specific derivatives, nearly 1.5–3.0-fold more potent compared with the control substance 5-FU. Molecular docking studies were performed to understand the binding modes to target proteins (Al-Suwaidan et al., 2016).
Chemical and X-ray Studies
Chemical and X-ray studies of a specific product from a Schmidt reaction involving 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo[a]quinolizin-2(3H)-one revealed insights into its structural characteristics and potential applications in further chemical synthesis processes (Begley & Whittaker, 1973).
Pharmacological Activities of Quinazoline Derivatives
Research into the synthesis and pharmacological evaluation of oxoquinazoline derivatives highlighted their significance in developing potential new drugs with anti-analgesic, anti-inflammatory, and anti-bacterial properties. The study's methodology and findings contribute to the broader exploration of quinazoline compounds in medicinal chemistry (Rajveer et al., 2010).
Design and Synthesis of Acetamide Derivatives
The design, synthesis, and molecular docking of new lipophilic acetamide derivatives were explored for their potential anticancer and antimicrobial agents. This work included the synthesis of various primary amines, demonstrating promising antibacterial and antifungal activity against several strains, and showed significant potential for further development as cytotoxic agents (Ahmed et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-22-9-8-14-15(20(22)24)4-3-5-16(14)25-11-19(23)21-13-6-7-17-18(10-13)27-12-26-17/h3-7,10H,2,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMDLGGMQDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

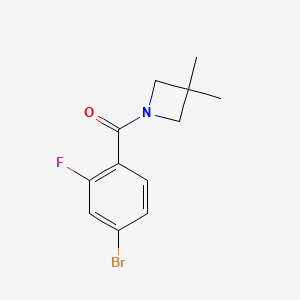
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
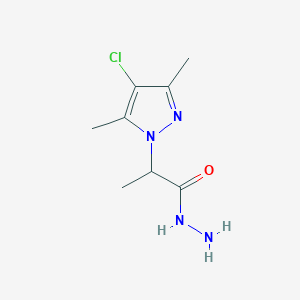

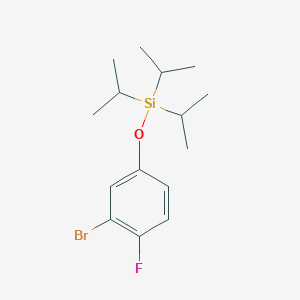
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)
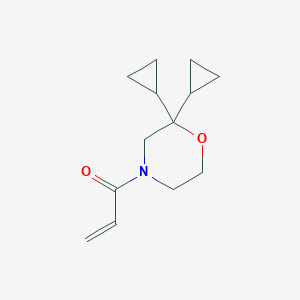
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
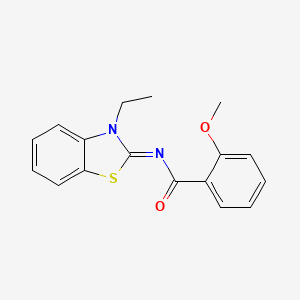
![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
